molecular formula C16H11Cl2N3O2S B11168910 4-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide

4-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11168910
M. Wt: 380.2 g/mol
InChI Key: PEFGZLIUVPENTO-UHFFFAOYSA-N
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Description

4-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also contains chlorophenyl and benzamide groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with chloromethyl methyl ether to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with 2-amino-5-mercapto-1,3,4-thiadiazole under basic conditions to form the thiadiazole derivative. Finally, the thiadiazole derivative is acylated with 4-chlorobenzoyl chloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted chlorophenyl derivatives.

Scientific Research Applications

4-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. Unlike MCPA and 2,4-D, which are primarily used as herbicides, this compound has broader applications in medicine and industry.

Properties

Molecular Formula

C16H11Cl2N3O2S

Molecular Weight

380.2 g/mol

IUPAC Name

4-chloro-N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C16H11Cl2N3O2S/c17-11-3-1-10(2-4-11)15(22)19-16-21-20-14(24-16)9-23-13-7-5-12(18)6-8-13/h1-8H,9H2,(H,19,21,22)

InChI Key

PEFGZLIUVPENTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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